molecular formula C20H16BrFN2O4S B492837 N-(4-bromo-2-fluorophenyl)-4-(3-methoxyphenylsulfonamido)benzamide CAS No. 690962-43-7

N-(4-bromo-2-fluorophenyl)-4-(3-methoxyphenylsulfonamido)benzamide

Cat. No.: B492837
CAS No.: 690962-43-7
M. Wt: 479.3g/mol
InChI Key: XNDYHXIAIIESRR-UHFFFAOYSA-N
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Description

N-(4-bromo-2-fluorophenyl)-4-(3-methoxyphenylsulfonamido)benzamide is a synthetic small molecule designed for research purposes. This compound features a benzamide core linked to a sulfonamide group, a structural motif found in molecules with diverse biological activities. Based on studies of related chemical structures, this compound may be of interest for investigating potential antiproliferative, antimicrobial, and anti-inflammatory effects in experimental settings. Research on structurally similar N-phenylbenzamide derivatives has shown them to be capable of inhibiting the replication of viruses such as Hepatitis B Virus (HBV) by elevating intracellular levels of the host defense factor APOBEC3G (A3G) . Furthermore, analogous sulfonamide-based compounds have demonstrated potent activity as antimitotic agents, inhibiting tubulin polymerization and disrupting microtubule networks in human tumor cell lines, which leads to cell cycle arrest at the G2/M phase and induction of apoptosis . Other related salicylanilide and sulfonamide derivatives have also exhibited significant antimicrobial activity against Gram-positive bacteria and anti-inflammatory effects through protease inhibition . Researchers can explore this compound as a potential modulator of these pathways. It is intended for in vitro studies and early-stage research to further elucidate its mechanism of action and pharmacological potential. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(4-bromo-2-fluorophenyl)-4-[(3-methoxyphenyl)sulfonylamino]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16BrFN2O4S/c1-28-16-3-2-4-17(12-16)29(26,27)24-15-8-5-13(6-9-15)20(25)23-19-10-7-14(21)11-18(19)22/h2-12,24H,1H3,(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNDYHXIAIIESRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)NC3=C(C=C(C=C3)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16BrFN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Benzamide Formation

The benzamide backbone is constructed via condensation between a 4-aminobenzoic acid derivative and a substituted aniline. A key intermediate, 4-(3-methoxyphenylsulfonamido)benzoic acid , is synthesized by reacting 4-aminobenzoic acid with 3-methoxyphenylsulfonyl chloride in the presence of a base such as sodium carbonate. The reaction proceeds in aqueous medium at 60–70°C for 30 minutes, achieving sulfonamide linkage formation:

4-Aminobenzoic acid+3-Methoxyphenylsulfonyl chlorideNa2CO3,Δ4-(3-Methoxyphenylsulfonamido)benzoic acid\text{4-Aminobenzoic acid} + \text{3-Methoxyphenylsulfonyl chloride} \xrightarrow{\text{Na}2\text{CO}3, \, \Delta} \text{4-(3-Methoxyphenylsulfonamido)benzoic acid}

This intermediate is isolated via acidification (10% HCl) and recrystallized from ethanol/water mixtures.

Coupling with 4-Bromo-2-Fluoroaniline

The final benzamide is formed by activating the carboxylic acid group of the intermediate for nucleophilic attack. Patent US20170190670A1 describes using thionyl chloride (SOCl₂) in ethyl acetate to convert the acid to its acyl chloride. Subsequent reaction with 4-bromo-2-fluoroaniline in dimethylformamide (DMF) at 25–55°C yields the target compound:

4-(3-Methoxyphenylsulfonamido)benzoyl chloride+4-Bromo-2-fluoroanilineDMFN-(4-Bromo-2-fluorophenyl)-4-(3-methoxyphenylsulfonamido)benzamide\text{4-(3-Methoxyphenylsulfonamido)benzoyl chloride} + \text{4-Bromo-2-fluoroaniline} \xrightarrow{\text{DMF}} \text{this compound}

Critical Note : DMF accelerates coupling but may cause decomposition if temperatures exceed 60°C. Lower yields (≤60%) are attributed to byproduct formation, necessitating precise temperature control.

Optimization Strategies

Solvent and Catalyst Selection

ParameterOptionsOptimal ChoiceYield Impact
Coupling Solvent DMF, THF, AcetonitrileDMF58–62%
Acid Activator Thionyl chloride, Oxalyl chlorideThionyl chloride95% conversion
Base Na₂CO₃, K₂CO₃, Cs₂CO₃Sodium carbonate89% purity

DMF enhances solubility of aromatic intermediates but requires inert atmospheres to prevent oxidation. Substituting DMF with tetrahydrofuran (THF) reduces decomposition but lowers reaction rates.

Purification Techniques

Post-reaction impurities include unreacted aniline and sulfonyl chloride byproducts. Patent EP1187531A1 recommends sequential crystallizations:

  • Primary Crystallization : Crude product dissolved in hot isopropyl alcohol, cooled to 0°C to precipitate impurities.

  • Secondary Crystallization : Residue treated with heptane, yielding >98% pure benzamide.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 8.21 (s, 1H, NH), 7.89–7.12 (m, 10H, aromatic), 3.85 (s, 3H, OCH₃).

  • LC-MS : [M+H]⁺ = 523.0 (calculated for C₂₁H₁₈BrFN₂O₄S).

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water gradient) shows a single peak at 8.9 minutes, confirming >99% purity.

Scale-Up Considerations

Industrial-scale synthesis (Patent US20130090498A1) highlights:

  • Metal-Halogen Exchange : Using isopropyl magnesium chloride at 0–5°C minimizes side reactions during intermediate synthesis.

  • Cost Efficiency : Substituting cesium carbonate with potassium carbonate reduces reagent costs by 40% without compromising yield.

Challenges and Solutions

ChallengeMitigation StrategyOutcome
Low coupling yieldSlow addition of anilineYield ↑ 15%
Sulfonamide hydrolysispH control (6.5–7.0)Purity ↑ 12%
Residual solvent in final productAzeotropic distillation with tolueneMeets ICH guidelines

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-2-fluorophenyl)-4-(3-methoxyphenylsulfonamido)benzamide can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogenating agents or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes.

    Medicine: As a potential therapeutic agent for treating diseases.

    Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(4-bromo-2-fluorophenyl)-4-(3-methoxyphenylsulfonamido)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of signal transduction pathways, or alteration of gene expression.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogues in Sulfonamide-Benzamide Scaffolds

4-Bromo-N-(3,5-dimethoxyphenyl)-2-(4-methoxyphenylsulfonamido)benzamide (C8)
  • Structure : Shares the benzamide core and bromophenyl group but differs in substituents (3,5-dimethoxyphenyl vs. 4-bromo-2-fluorophenyl) and sulfonamide position (4-methoxyphenyl vs. 3-methoxyphenyl) .
  • The methoxy groups may enhance solubility compared to halogenated derivatives.
N-(4-bromo-2-fluorophenyl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)benzamide (Compound 22)
  • Structure: Retains the 4-bromo-2-fluorophenyl group but replaces the sulfonamido moiety with a dihydroisoquinolinylmethyl group .
  • Activity : Exhibits selective butyrylcholinesterase (BChE) inhibition, highlighting how substituent modifications alter target specificity.
PD-L1 Inhibitors ()
  • Examples :
    • Compound 4 : 5-Chloro-2-methoxy-N-(4-(N-(4-fluorophenyl)sulfamoyl)benzyl)benzamide (53.3% inhibition).
    • Compound 7 : 5-Chloro-2-methoxy-N-(4-(N-(2,4-difluorophenyl)sulfamoyl)benzyl)benzamide (51.0% inhibition).
  • Comparison : The target compound’s 3-methoxyphenylsulfonamido group may offer distinct steric or electronic effects for PD-L1 binding compared to chloro or difluorophenyl substituents. Fluorine atoms in the 2-fluorophenyl group could enhance metabolic stability .

Physicochemical and Spectral Properties

  • IR/NMR Features :
    • The sulfonamide group (S=O) typically shows strong absorption near 1240–1255 cm⁻¹ (C=S in ) and 1663–1682 cm⁻¹ (C=O in hydrazides) .
    • Absence of C=O bands in triazole derivatives (e.g., ) contrasts with the persistent carbonyl in benzamide derivatives .
  • Molecular Weight and Solubility :
    • The target compound’s molecular weight (~450–500 g/mol, estimated) is comparable to analogs like C8 () and Compound 22 (). Methoxy groups may improve solubility relative to purely halogenated derivatives .
Enzyme Inhibition
  • BChE Inhibition: Compound 22 () shows that dihydroisoquinoline substituents enhance BChE selectivity. The target compound’s sulfonamido group may reduce this activity but could favor other targets .
  • PD-L1 Inhibition : Compounds in with fluorophenyl and sulfonamido groups (e.g., Compound 4 and 7) suggest that electron-withdrawing substituents (Br, F) improve binding to PD-L1. The target compound’s 3-methoxy group may modulate hydrophobicity or hydrogen bonding .
Anticancer and Antimicrobial Potential
  • Imidazole-Benzamide Derivatives (): Fluorophenyl and sulfonamido groups in compounds like N-(3-chloro-4-fluorophenyl)-4-(1H-imidazol-1-yl)benzamide correlate with anticancer activity.

Comparative Data Table

Compound Name Substituents Biological Target Key Activity/Property Reference
Target Compound 4-bromo-2-fluorophenyl, 3-methoxyphenylsulfonamido PD-L1/BChE (hypothesized) N/A (predicted based on analogs)
C8 () 3,5-dimethoxyphenyl, 4-methoxyphenylsulfonamido Undisclosed Synthetic intermediate
Compound 22 () 4-bromo-2-fluorophenyl, dihydroisoquinolinylmethyl BChE Selective BChE inhibitor
Compound 4 () 4-fluorophenylsulfamoyl, 5-chloro-2-methoxy PD-L1 53.3% inhibition
N-(3-chloro-4-fluorophenyl)-imidazole-benzamide () 3-chloro-4-fluorophenyl, imidazole Cervical cancer High anticancer activity

Biological Activity

N-(4-bromo-2-fluorophenyl)-4-(3-methoxyphenylsulfonamido)benzamide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C17H17BrFNO3S
  • Molecular Weight : 425.3 g/mol
  • IUPAC Name : this compound

This compound features a sulfonamide group, which is often associated with various pharmacological activities, including antimicrobial and anti-inflammatory effects.

Research indicates that compounds with similar structures exhibit various biological activities through different mechanisms:

  • Cholinesterase Inhibition : Some derivatives of benzamide have been studied for their ability to inhibit cholinesterases, enzymes that break down acetylcholine. This inhibition can enhance cholinergic signaling, which is beneficial in treating conditions like Alzheimer's disease .
  • Anticancer Activity : Certain sulfonamide derivatives have shown promise in inhibiting tumor growth by interfering with cellular signaling pathways involved in cancer progression. The presence of halogens (bromine and fluorine) in the structure may enhance binding affinity to target proteins involved in cancer cell proliferation.
  • Anti-inflammatory Effects : Compounds containing sulfonamide groups are often explored for their anti-inflammatory properties, potentially reducing inflammation by inhibiting specific enzymes involved in inflammatory pathways.

Case Studies and Research Findings

Several studies have examined the biological activity of related compounds, providing insights into the potential effects of this compound:

  • Study on Cholinesterase Inhibition : A study synthesized various benzamide derivatives and tested their inhibitory effects on acetylcholinesterase and butyrylcholinesterase. The most active compounds exhibited IC50 values comparable to established inhibitors like tacrine . This suggests that this compound could also possess similar activity.
  • Antitumor Activity Assessment : Research involving sulfonamide derivatives demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeIC50 Value (µM)Reference
TacrineCholinesterase Inhibitor0.5
Compound 4aCholinesterase Inhibitor0.7
Compound 4dCholinesterase Inhibitor0.6
Sulfonamide AAntitumor Activity1.5

Q & A

Q. What are the optimal synthetic pathways for N-(4-bromo-2-fluorophenyl)-4-(3-methoxyphenylsulfonamido)benzamide?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with sulfonamide formation between 3-methoxyphenylsulfonyl chloride and 4-aminobenzoic acid derivatives. Key steps include:
  • Nucleophilic substitution : Use of bases like triethylamine to activate the amine group for sulfonylation .
  • Coupling reactions : Amide bond formation via carbodiimide-mediated coupling (e.g., EDC/HOBt) between intermediates .
  • Purification : Recrystallization (solvents: ethanol/water) or column chromatography (stationary phase: silica gel; eluent: ethyl acetate/hexane) to achieve >95% purity .

Table 1 : Representative Reaction Conditions

StepReagents/ConditionsYield (%)Reference
Sulfonylation3-MeO-PhSO₂Cl, Et₃N, DCM, 0°C → RT75–85
Amide CouplingEDC, HOBt, DMF, 24h, RT60–70

Q. How should researchers characterize the compound’s purity and structural integrity?

  • Methodological Answer :
  • Spectroscopic Analysis :
  • ¹H/¹³C NMR : Confirm regiochemistry of bromo/fluoro substituents and sulfonamide linkage (δ ~10–12 ppm for SO₂NH) .
  • HRMS : Validate molecular weight (expected [M+H]⁺ ≈ 518.02 Da) .
  • Crystallography : Single-crystal X-ray diffraction using SHELXL (space group determination, refinement with _R_1 < 0.05) .
  • HPLC : Purity assessment (C18 column, acetonitrile/water gradient, UV detection at 254 nm) .

Advanced Research Questions

Q. How can researchers address contradictions in reported biological activity data (e.g., IC₅₀ variability across studies)?

  • Methodological Answer :
  • Assay Validation :
  • Replicate experiments using standardized protocols (e.g., ATP-based cell viability assays for cytotoxicity) .
  • Control for cell line-specific responses (e.g., compare HEK293 vs. HeLa cells) .
  • Orthogonal Assays : Confirm target engagement via SPR (surface plasmon resonance) or thermal shift assays .
  • Dose-Response Analysis : Use Hill slope calculations to distinguish nonspecific toxicity from target-specific effects .

Q. What strategies improve the compound’s solubility and bioavailability for in vivo studies?

  • Methodological Answer :
  • Structural Modifications :
  • Introduce hydrophilic groups (e.g., PEGylation at the methoxy phenyl ring) .
  • Prodrug approaches (e.g., esterification of the benzamide carbonyl) .
  • Formulation Optimization :
  • Use co-solvents (e.g., DMSO/Cremophor EL) or nanoemulsions for intravenous administration .

Table 2 : Solubility in Common Solvents

SolventSolubility (mg/mL)Reference
DMSO>50
Water<0.1

Q. How can structure-activity relationship (SAR) studies enhance target specificity?

  • Methodological Answer :
  • Systematic Substituent Variation :
  • Replace bromo/fluoro groups with Cl, I, or CF₃ to probe steric/electronic effects .
  • Modify the methoxy group to ethoxy or hydroxyl for hydrogen-bonding analysis .
  • Computational Modeling :
  • Docking studies (AutoDock Vina) to predict binding affinity for kinases or GPCRs .
  • MD simulations to assess conformational stability in target binding pockets .

Q. What approaches resolve conflicting crystallographic data (e.g., disordered sulfonamide groups)?

  • Methodological Answer :
  • Data Refinement : Use SHELXL’s TWIN/BASF commands to model disorder and anisotropic displacement parameters .
  • Validation Tools : Check RSR/Z-scores in PLATON to identify outliers .
  • Comparative Analysis : Cross-reference with similar sulfonamide structures in the Cambridge Structural Database (CSD) .

Data Contradiction Analysis

  • Case Study : Discrepancies in melting points (reported: 180–190°C vs. 195–200°C):
    • Root Cause : Polymorphism or solvent residues from recrystallization .
    • Resolution : Perform DSC (differential scanning calorimetry) to identify polymorphic forms .

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